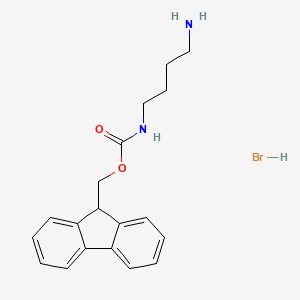
Bromhidrato de N-Fmoc-1,4-butanodamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Fmoc-1,4-butanediamine hydrobromide is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptide probes.
Medicine: Aids in the development of peptide-based therapeutics and diagnostic agents.
Industry: Employed in the production of custom peptides for research and pharmaceutical applications.
Mecanismo De Acción
Target of Action
N-Fmoc-1,4-butanediamine hydrobromide is a chemical compound used in proteomics research
Mode of Action
It’s known that the compound is used in proteomics research
Biochemical Pathways
The biochemical pathways affected by N-Fmoc-1,4-butanediamine hydrobromide are currently unknown. Given its use in proteomics research
Result of Action
As a compound used in proteomics research
Action Environment
It’s known that the compound should be stored at 2-8°C , suggesting that temperature may affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Fmoc-1,4-butanediamine hydrobromide is synthesized through the reaction of 1,4-butanediamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of N-Fmoc-1,4-butanediamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-1,4-butanediamine hydrobromide primarily undergoes substitution reactions due to the presence of the Fmoc protecting group. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: The free amine can then participate in coupling reactions with carboxylic acids or activated esters to form amide bonds.
Major Products:
Deprotected Amine: Removal of the Fmoc group yields 1,4-butanediamine.
Peptide Chains: Coupling with carboxylic acids or esters forms peptide chains.
Comparación Con Compuestos Similares
- N-Fmoc-ethylenediamine hydrobromide
- N-Fmoc-1,6-hexanediamine hydrobromide
- N-Fmoc-cadaverine hydrobromide
Comparison: N-Fmoc-1,4-butanediamine hydrobromide is unique due to its specific chain length and the presence of the Fmoc protecting group. Compared to N-Fmoc-ethylenediamine hydrobromide and N-Fmoc-1,6-hexanediamine hydrobromide, it offers a balance between flexibility and rigidity, making it suitable for a wide range of peptide synthesis applications .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCBOCFUHJPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583804 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352235-99-5 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352235-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile](/img/structure/B1627959.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-(4-aminobutylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
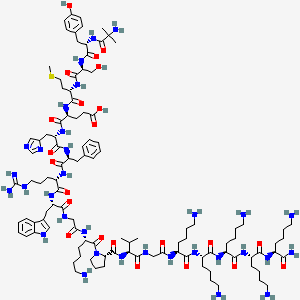
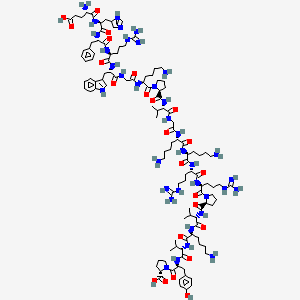
![Tris[4-(1-naphthylphenylamino)phenyl]amine](/img/structure/B1627966.png)

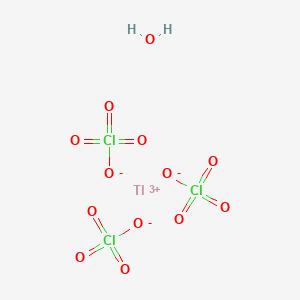
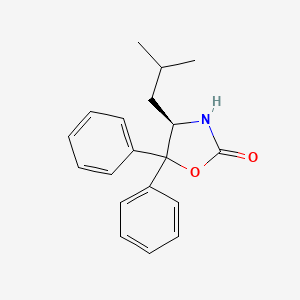
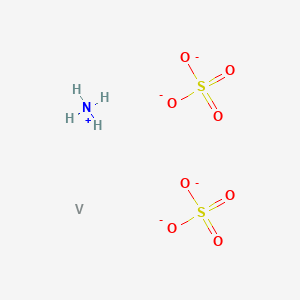
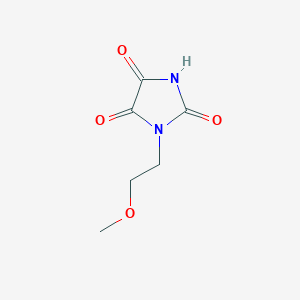
![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
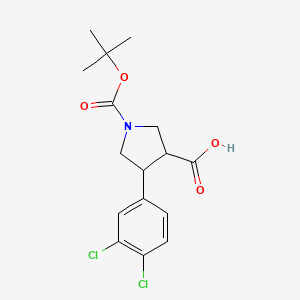
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)
